(1S,2S)-1,2-Dihydronaphthalene-1,2-diol (1S,2S)-1,2-Dihydronaphthalene-1,2-diol (1S,2S)-1,2-dihydronaphthalene-1,2-diol is the (1S,2S)-isomer of trans-1,2-dihydronaphthalene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydronaphthalene-1,2-diol.
Brand Name: Vulcanchem
CAS No.: 13011-97-7
VCID: VC0081856
InChI: InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
SMILES: C1=CC=C2C(C(C=CC2=C1)O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol

CAS No.: 13011-97-7

Main Products

VCID: VC0081856

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

(1S,2S)-1,2-Dihydronaphthalene-1,2-diol - 13011-97-7

CAS No. 13011-97-7
Product Name (1S,2S)-1,2-Dihydronaphthalene-1,2-diol
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (1S,2S)-1,2-dihydronaphthalene-1,2-diol
Standard InChI InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m0/s1
Standard InChIKey QPUHWUSUBHNZCG-UWVGGRQHSA-N
Isomeric SMILES C1=CC=C2[C@@H]([C@H](C=CC2=C1)O)O
SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Canonical SMILES C1=CC=C2C(C(C=CC2=C1)O)O
Description (1S,2S)-1,2-dihydronaphthalene-1,2-diol is the (1S,2S)-isomer of trans-1,2-dihydronaphthalene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydronaphthalene-1,2-diol.
Synonyms dihydrodiol
trans-1,2-dihydro-1,2-naphthalenediol
PubChem Compound 114831
Last Modified Nov 11 2021
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